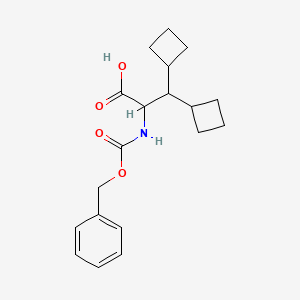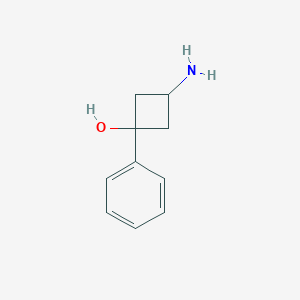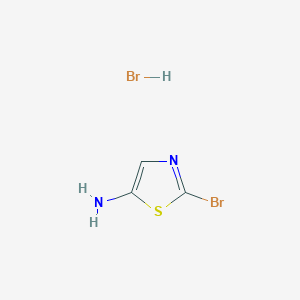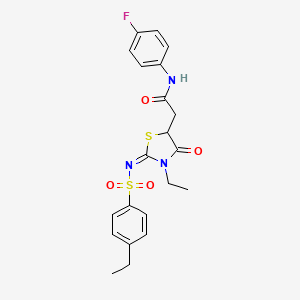![molecular formula C14H23NO4 B3002583 6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid CAS No. 1824022-98-1](/img/structure/B3002583.png)
6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid” is a chemical compound with the CAS Number: 1824022-98-1 . It has a molecular weight of 269.34 . It is a carboxylic acid derivative of 6-azaspiro.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-4-6-14(7-5-9)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
1. Functionalization and Oxygenation Pathways
Research by Galeotti et al. (2022) explored the oxygenation of cyclopropane-containing compounds, including 6-tert-butylspiro[2.5]octane, using hydrogen peroxide catalyzed by manganese complexes. This study reveals multiple pathways for the oxygenation of C(sp3)–H bonds, contributing to the development of synthetically useful C–H functionalization procedures (Galeotti et al., 2022).
2. Cycloaddition Reactions
Tsuno et al. (2006) investigated cycloaddition reactions involving 1,5,7-trioxaspiro[2.5]octane derivatives, leading to the formation of spiro compounds. This work provides insight into the synthesis of complex spiro compounds, which is relevant to the study of spiro[2.5]octane derivatives (Tsuno, Kondo, & Sugiyama, 2006).
3. Photochemical and Thermal Rearrangement
A study by Lattes et al. (1982) on the photochemical and thermal rearrangement of spirooxaziridines, including derivatives of spiro[2.5.] octane, provided experimental evidence supporting stereoelectronic control theory. This research has implications for understanding the mechanisms of complex organic reactions (Lattes et al., 1982).
4. Immunomodulatory Agents
Research by Refouvelet et al. (1994) on the synthesis of dioxothiadiazabicyclo[3.3.0]octanes and their spiro derivatives, including studies on their immunomodulatory properties, highlights the potential biomedical applications of spiro[2.5]octane derivatives (Refouvelet et al., 1994).
5. Conformationally Restricted Analogues
Chernykh et al. (2014) synthesized stereoisomers of spiro[3.3]heptane derivatives, which are analogues of glutamic acid. This research provides insights into the design of bioactive compounds using spiro[2.5]octane frameworks (Chernykh et al., 2014).
6. Exploratory Library Preparation
A study by Walters et al. (2002) reported the preparation of a novel spirocyclic template from tert-butoxycarbonyl-4-piperidone. This work contributes to the development of exploratory libraries for pharmaceutical research, utilizing spiro[2.5]octane frameworks (Walters, La, Deshmukh, & Omecinsky, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-4-6-14(7-5-9)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLAJPFWOQGYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002500.png)


![9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3002505.png)
![2-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3002506.png)





![2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B3002520.png)
![Methyl 11-hydroxy-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate](/img/structure/B3002521.png)
![4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3002522.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B3002523.png)